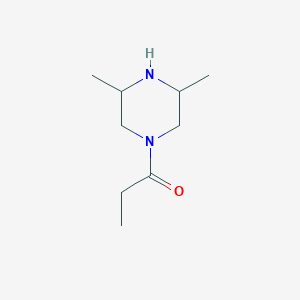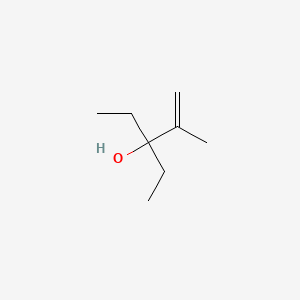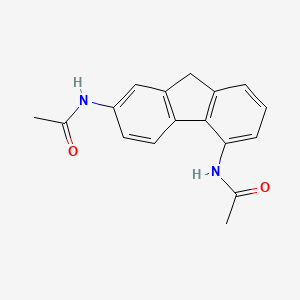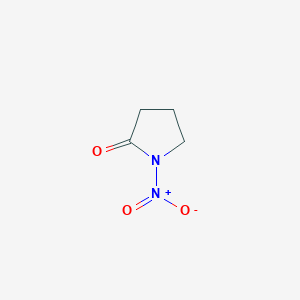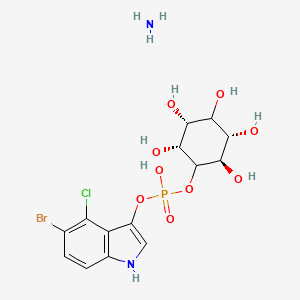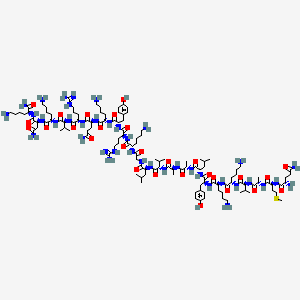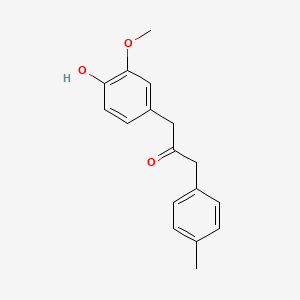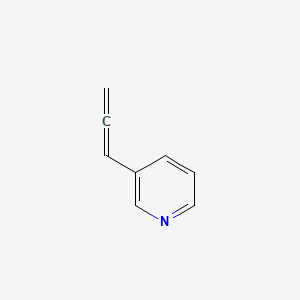
Pyridine, 3-(1,2-propadienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 3-(1,2-propadienyl)- is a heterocyclic aromatic organic compound with the molecular formula C8H7N It is a derivative of pyridine, where a 1,2-propadienyl group is attached to the third carbon of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-(1,2-propadienyl)- can be achieved through several methods. One common approach involves the reaction of pyridine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Another method involves the use of palladium-catalyzed cross-coupling reactions, where pyridine is coupled with a suitable propargyl halide under mild conditions .
Industrial Production Methods
Industrial production of Pyridine, 3-(1,2-propadienyl)- often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts and optimized reaction conditions to maximize efficiency. The use of zeolite catalysts in gas-phase reactions has also been explored for the large-scale production of pyridine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 3-(1,2-propadienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridines depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Pyridine, 3-(1,2-propadienyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Industry: It is used in the production of agrochemicals, dyes, and other fine chemicals.
Wirkmechanismus
The mechanism of action of Pyridine, 3-(1,2-propadienyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes or receptors, leading to various therapeutic effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, its anticancer properties may involve the inhibition of key signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Pyridine, 3-(1,2-propadienyl)- can be compared with other similar compounds such as:
Pyridine: The parent compound, which lacks the 1,2-propadienyl group.
3-(1,2-Propadienyl)pyridine: A similar compound with the same substituent at a different position.
Pyridine derivatives: Compounds like 2-methylpyridine and 4-ethylpyridine, which have different alkyl substituents on the pyridine ring.
Uniqueness
The uniqueness of Pyridine, 3-(1,2-propadienyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
205991-38-4 |
|---|---|
Molekularformel |
C8H7N |
Molekulargewicht |
117.15 g/mol |
InChI |
InChI=1S/C8H7N/c1-2-4-8-5-3-6-9-7-8/h3-7H,1H2 |
InChI-Schlüssel |
PCHRPKKWHQPWGF-UHFFFAOYSA-N |
Kanonische SMILES |
C=C=CC1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzeneethanamine,4-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B13818478.png)
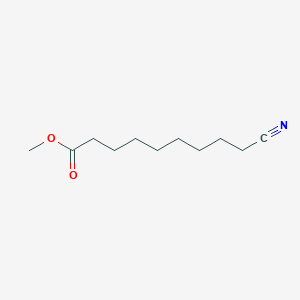
![Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane](/img/structure/B13818501.png)
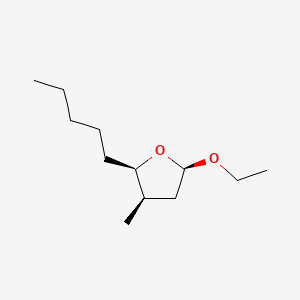
![3-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]-4-methylbenzoic acid](/img/structure/B13818518.png)
